YM-254890

Descripción general

Descripción

YM-254890 es un depsipéptido cíclico aislado del caldo de cultivo de especies de Chromobacterium. Es un inhibidor potente y selectivo de las proteínas Gαq/11, que participan en diversas vías de señalización intracelular.

Métodos De Preparación

YM-254890 se aísla típicamente del caldo de cultivo de especies de Chromobacterium. El proceso de aislamiento implica varios pasos, que incluyen fermentación, extracción y purificación. El compuesto se extrae utilizando disolventes orgánicos y se purifica mediante técnicas cromatográficas.

Análisis De Reacciones Químicas

Binding Mechanism

Research indicates that YM-254890 binds to a specific site on the Gαq protein, stabilizing it in an inactive GDP-bound form. The binding occurs at the hydrophobic cleft between interdomain linkers, which restricts the flexibility necessary for nucleotide exchange—a critical step for G protein activation .

Allosteric Modulation

Recent studies suggest that this compound may function as an "allosteric glue," stabilizing the interaction between Gα and Gβγ subunits, enhancing the specificity of its inhibitory action . This allosteric mechanism allows for more precise modulation of signaling pathways without broadly affecting other G protein families.

-

Biological Activity and Selectivity

While initially thought to be a selective inhibitor for Gq proteins, further investigations have revealed that this compound also exhibits activity against Gs proteins and shows biased inhibition on Gi/o signaling pathways without affecting non-GPCR-mediated signaling . This broad-spectrum activity makes it a valuable tool for studying GPCR signaling dynamics.

Potency

This compound demonstrates high potency with an IC50 value around 30 nM for inhibiting Gαq-coupled GPCR signaling . Its ability to inhibit calcium mobilization induced by various receptors highlights its potential utility in pharmacological research.

-

Research Findings and Applications

Research utilizing this compound has expanded our understanding of GPCR signaling and its implications in disease models:

-

Cancer Research : Studies indicate that this compound can inhibit uveal melanoma by specifically targeting active Gq/11 proteins, showcasing its therapeutic potential in oncology .

-

Pharmacological Tools : As a pharmacological tool, this compound has been employed in various assays to dissect the roles of Gq/11 signaling pathways in cellular responses .

This compound represents a significant advancement in the pharmacological modulation of G protein signaling. Its unique mechanism of action, coupled with its broad-spectrum inhibitory effects, positions it as a critical compound for both basic research and potential clinical applications. Continued exploration of its chemical properties and biological effects will facilitate the development of more selective inhibitors targeting specific G protein pathways.

-

Future Directions

Future research should focus on:

-

Developing more potent analogs with enhanced selectivity for specific G protein subtypes.

-

Investigating the long-term effects of this compound in various disease models to better understand its therapeutic potential.

-

Exploring combinatorial therapies that utilize this compound alongside other treatment modalities to enhance efficacy against complex diseases.

The ongoing study of this compound will likely yield important insights into GPCR biology and therapeutic strategies for related disorders.

Aplicaciones Científicas De Investigación

YM-254890 is a complex cyclic depsipeptide that functions as an inhibitor of G proteins . Originally isolated from Chromobacterium sp., it has been used as a pharmacological tool to study Gq-mediated signaling . However, research has revealed that this compound is not a selective inhibitor for Gq protein, but rather a broad-spectrum inhibitor for Gq and Gs proteins, with biased inhibition on Gi/o signaling, without affecting non-GPCR-mediated cellular signaling .

G Protein Signaling Research

- Mechanism of Action this compound inhibits Gαq-coupled GPCR signaling by blocking GTP exchange from GDP, thus preventing Gαq/11 activation . It directly binds to Gαq and inhibits the GDP/GTP exchange .

- Selectivity Studies this compound has been instrumental in studies aimed at understanding its functional selectivity towards various G proteins. It has been shown to abolish UTP-activated P2Y2 receptor-mediated Ca2+ signaling and ERK1/2 phosphorylation, indicating its potent inhibition on the Gq protein .

- cAMP Levels Research indicates that this compound does not affect cAMP levels that are decreased by activation of the Gi-coupled P2Y12 receptor .

- CXCR4 Receptor Studies using the Gi/o-coupled chemokine receptor CXCR4 showed that this compound does not affect the inhibitory effect on cAMP production, suggesting it is not a Gαi protein inhibitor .

Cancer Research

- Uveal Melanoma this compound can arrest uveal melanoma by specifically inhibiting constitutively active Gq/11 without impacting other G protein families . It promotes a subcellular redistribution of αqQ209L from the plasma membrane to the cytoplasm .

- Drug Discovery this compound and FR900359 provide starting points for new approaches in cancer drug discovery .

Tool Compound

- Basic and Translational Science this compound has been used as a tool compound in basic research and translational science .

- Gαq/11 Signaling It has substantially contributed to an improved understanding of Gαq/11 signaling on a molecular and cellular level .

Limitations

- Availability this compound had been available in very restricted amounts, and the supply of the compound has ended, creating an urgent need to generate it as a valuable tool for studying Gq-mediated signaling .

- Specificity It acts as a broad-spectrum inhibitor for Gq and Gs with a unique biased inhibition on the Gi/o proteins, without affecting non-GPCR-mediated cellular signaling .

Additional Applications

- Refractive Index Sensing this compound is used in multifunctional optofluidic sensors to monitor changes in the refractive index and pressure of biofluid simultaneously and can detect free-solution molecular interaction in situ .

- Chloride Extrusion Activity It is used in assessing chloride extrusion activity of the K-Cl cotransporter KCC2 in neuronal cells .

Mecanismo De Acción

YM-254890 ejerce sus efectos inhibiendo específicamente la reacción de intercambio GDP/GTP de la proteína Gαq. Se une a la hendidura hidrofóbica entre los dominios GTPasa y helicoidal de Gαq, estabilizando la forma inactiva unida a GDP y evitando la liberación de GDP. Esta inhibición interrumpe las vías de señalización mediadas por las proteínas Gαq/11, lo que lleva a respuestas celulares reducidas a estímulos externos .

Comparación Con Compuestos Similares

YM-254890 se compara a menudo con FR900359, otro depsipéptido cíclico con efectos inhibitorios similares sobre las proteínas Gαq/11. Ambos compuestos son inhibidores altamente potentes y selectivos, pero FR900359 se considera más potente. Otros compuestos similares incluyen YM-385780 e YM-385781, que son análogos de this compound con ligeras modificaciones en su estructura química. Estos análogos proporcionan información sobre las relaciones estructura-actividad de esta clase de compuestos y ayudan en el desarrollo de inhibidores más efectivos .

Conclusión

This compound es un compuesto valioso en la investigación científica debido a su potente e inhibición selectiva de las proteínas Gαq/11. Sus aplicaciones abarcan la química, la biología, la medicina y la industria, lo que lo convierte en una herramienta versátil para estudiar las vías de señalización del GPCR y desarrollar nuevos agentes terapéuticos. El mecanismo de acción único del compuesto y su comparación con compuestos similares resaltan su importancia en el campo de la farmacología molecular.

Actividad Biológica

YM-254890 is a cyclic depsipeptide that acts as a selective inhibitor of the Gαq/11 subfamily of G proteins, which are crucial mediators in various physiological processes. It was initially derived from the culture broth of Chromobacterium sp. QS3666 and has been extensively studied for its biological activities, particularly in the context of platelet function and thrombus formation.

This compound exerts its biological effects by inhibiting Gαq/11-mediated signaling pathways. This inhibition occurs at the level of GDP-GTP exchange during G protein activation, thereby blocking downstream signaling events triggered by G protein-coupled receptors (GPCRs). The compound has shown potent inhibitory effects on various cellular responses, including calcium signaling and platelet aggregation.

Key Biological Activities

- Inhibition of Platelet Aggregation :

- Calcium Signaling :

- Thrombus Formation :

Study on Platelet Function

A study evaluated the effects of this compound on platelet functions under high-shear stress conditions. The results indicated that the compound inhibited:

- Intracellular Ca²⁺ Elevation : this compound concentration-dependently inhibited ADP-induced Ca²⁺ elevation with an IC50 of 0.92 µM.

- P-selectin Expression : Strong inhibition was observed with IC50 values of 0.51 µM for ADP and 0.16 µM for TRAP.

- Shape Change and Aggregation : The compound completely inhibited shape change induced by ADP but had no effect on collagen-induced shape changes .

Antithrombotic Effects

In a model assessing cyclic flow reductions in the femoral artery, intravenous bolus injection of this compound showed a dose-dependent inhibition of recurrent thrombosis, highlighting its potential as an antithrombotic agent .

Structure-Activity Relationship Studies

Recent research focused on the structure-activity relationships (SAR) of this compound analogues to enhance potency and selectivity. Seven new analogues were synthesized, with one (YM-19) identified as the most potent Gαq/11 inhibitor among them . This study provides insights into optimizing this compound's pharmacological profile for future therapeutic applications.

Biological Activity Summary

Comparative Efficacy of Analogues

Propiedades

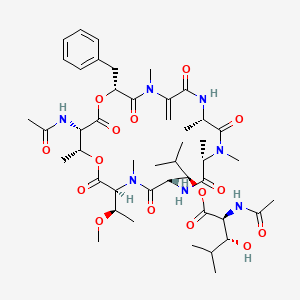

IUPAC Name |

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYLWCAYZGFGNF-WBWCVGBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.